2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
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Overview
Description
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with a complex structure that includes a fluorine atom, a tetrahydropyran ring, and an aniline moiety
Preparation Methods
The synthesis of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with a tetrahydropyranyl-protected alcohol under specific conditions. The reaction is often catalyzed by acids or bases, and the conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline include:
2-Fluoroaniline: Lacks the tetrahydropyran ring, making it less complex and potentially less specific in its interactions.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
2-Fluoro-4-methoxyaniline: Similar structure but without the tetrahydropyran ring, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom and a tetrahydropyran ring, which confer specific chemical and biological properties that are not present in its simpler analogs.
Properties
IUPAC Name |
2-fluoro-4-(oxan-4-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBHUBHXXCZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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